XLogP3 Lipophilicity: 5-Bromo Derivative vs. Unsubstituted Parent Benzoisothiazole-3-carboxylic Acid
The computed octanol-water partition coefficient (XLogP3) for 5-bromobenzo[d]isothiazole-3-carboxylic acid is 2.9, compared to 2.2 for the unsubstituted parent benzo[d]isothiazole-3-carboxylic acid (CAS 40991-34-2) [1]. This represents a 0.7 log unit increase, corresponding to approximately a 5-fold increase in lipophilicity. The bromine atom at the 5-position contributes to enhanced membrane permeability potential, which is relevant for lead optimization programs where balanced hydrophobicity is critical [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | Benzo[d]isothiazole-3-carboxylic acid (CAS 40991-34-2): XLogP3 = 2.2 |
| Quantified Difference | ΔXLogP3 = +0.7 (approximately 5-fold increase in lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
A 0.7 log unit increase in XLogP3 significantly affects compound solubility, permeability, and protein binding, directly influencing lead optimization decisions in medicinal chemistry programs.
- [1] PubChem. 5-Bromobenzo[d]isothiazole-3-carboxylic acid. CID 17749897. Property: XLogP3-AA = 2.9. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/17749897 View Source
